molecular formula C14H21NO2 B13347905 1-(((2-Methoxybenzyl)amino)methyl)cyclopentan-1-ol

1-(((2-Methoxybenzyl)amino)methyl)cyclopentan-1-ol

Cat. No.: B13347905
M. Wt: 235.32 g/mol
InChI Key: FDQQNUUNMABWJS-UHFFFAOYSA-N
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Description

1-(((2-Methoxybenzyl)amino)methyl)cyclopentan-1-ol is a chemical compound with the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol . This compound is characterized by the presence of a cyclopentane ring, a methoxybenzyl group, and an amino methyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(((2-Methoxybenzyl)amino)methyl)cyclopentan-1-ol involves several steps. One common method includes the reaction of 2-methoxybenzylamine with cyclopentanone in the presence of a reducing agent. The reaction conditions typically involve heating the mixture under reflux and using a solvent such as ethanol or methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(((2-Methoxybenzyl)amino)methyl)cyclopentan-1-ol undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(((2-Methoxybenzyl)amino)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

1-(((2-Methoxybenzyl)amino)methyl)cyclopentan-1-ol can be compared with similar compounds such as:

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

1-[[(2-methoxyphenyl)methylamino]methyl]cyclopentan-1-ol

InChI

InChI=1S/C14H21NO2/c1-17-13-7-3-2-6-12(13)10-15-11-14(16)8-4-5-9-14/h2-3,6-7,15-16H,4-5,8-11H2,1H3

InChI Key

FDQQNUUNMABWJS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNCC2(CCCC2)O

Origin of Product

United States

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